molecular formula C11H15NO3 B1309043 2-[2-(Dimethylamino)ethoxy]benzoic acid CAS No. 206261-66-7

2-[2-(Dimethylamino)ethoxy]benzoic acid

Cat. No.: B1309043
CAS No.: 206261-66-7
M. Wt: 209.24 g/mol
InChI Key: JZLYEZGHBQFRLU-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)ethoxy]benzoic acid (CAS 206261-66-7) is a solid organic compound with a molecular weight of 209.24 g/mol and the molecular formula C₁₁H₁₅NO₃ . It is a substituted benzoic acid derivative, characterized by the presence of a 2-(dimethylamino)ethoxy side chain attached to the benzoic acid ring, a structural feature known to be significant in medicinal chemistry for its ability to influence the biological activity of molecules . As a chemical building block, this compound serves as a versatile intermediate in organic synthesis and research and development. Its structure makes it a valuable precursor for the preparation of more complex molecules, particularly in pharmaceutical research where such scaffolds are explored for their interaction with biological systems . The dimethylaminoethoxy moiety is a functional group of interest, found in compounds studied for various biological activities. Handling of this compound requires standard laboratory safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation . Appropriate personal protective equipment, including protective gloves, clothing, and eye protection, is recommended. In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(2)7-8-15-10-6-4-3-5-9(10)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLYEZGHBQFRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424470
Record name 2-[2-(Dimethylamino)ethoxy]benzoic acid
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206261-66-7
Record name 2-[2-(Dimethylamino)ethoxy]benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10424470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Dimethylamino-ethoxy)-benzoic acid
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Supramolecular Chemistry:the Ability to Form Salts at Both the Acidic Carboxylate and Basic Amine Ends, Along with Its Potential for Metal Coordination, Makes This Compound an Interesting Candidate for Constructing Supramolecular Assemblies. Research Could Explore the Formation of Coordination Polymers or Metal Organic Frameworks Mofs Where This Molecule Acts As a Linker, Potentially Leading to Materials with Interesting Porous, Optical, or Electronic Properties.

Direct Synthesis Routes to this compound

The most straightforward approaches to this compound involve the direct formation of the characteristic ether linkage, followed by the unmasking of the carboxylic acid functionality if a protecting group is used. These methods are valued for their efficiency and atom economy.

Etherification Reactions for the Formation of Aryloxyalkane-Substituted Benzoic Acids

The formation of the aryloxyalkane ether bond is a critical step in the synthesis of the target compound. The Williamson ether synthesis is the most prominent and widely applied method for this transformation. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, attacking an alkyl halide or another substrate with a good leaving group. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing this compound, the process typically starts with a 2-hydroxybenzoic acid derivative (a salicylic (B10762653) acid derivative). The phenolic hydroxyl group is deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This ion then reacts with an electrophile such as 2-(dimethylamino)ethyl chloride to form the desired ether linkage. googleapis.com

Common bases used for the deprotonation step include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). googleapis.comjk-sci.com The choice of solvent is crucial and often involves polar aprotic solvents like dimethylformamide (DMF) or acetone to facilitate the SN2 reaction. googleapis.com For instance, the synthesis of a related compound, 4-(2-piperidinoethoxy)benzoic acid hydrochloride, involves the reaction of 4-hydroxybenzoic acid with 2-chloroethylpiperidine in DMF at elevated temperatures. A similar strategy can be applied by reacting a salt of salicylic acid with 2-(dimethylamino)ethyl chloride. guidechem.com

Table 1: Reaction Conditions for Williamson Ether Synthesis of Aryloxyalkanoic Acid Analogues

Starting Phenol Alkylating Agent Base Solvent Temperature (°C) Product
4-Hydroxybenzonitrile 2-(Dimethylamino)ethyl chloride K₂CO₃ Acetone Reflux 4-(2-(Dimethylamino)ethoxy)benzonitrile
Salicylic acid Ethyl chloride NaOH Water/Organic 120 2-Ethoxybenzoic acid
Methyl 4-hydroxybenzoate β-Chloroethylpiperidine HCl K₂CO₃ Isopropyl acetate 75 Methyl 4-(2-piperidinoethoxy)benzoate
4-Hydroxybenzoic acid 2-Chloroethylpiperidine - DMF 80-100 4-(2-Piperidinoethoxy)benzoic acid

Ester Cleavage and Carboxylic Acid Formation from Precursor Esters

In many synthetic schemes, it is advantageous to protect the carboxylic acid group as an ester during the etherification step. This prevents potential side reactions, such as the basic amine on the alkylating agent reacting with the acidic carboxylic acid. Once the ether linkage is established, the ester is cleaved to reveal the final carboxylic acid. This hydrolysis can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org

Basic Hydrolysis (Saponification): This is the most common method for cleaving benzoate esters. chemguide.co.uk The reaction is typically carried out by heating the ester with a dilute aqueous alkali solution, such as sodium hydroxide or potassium hydroxide. chemguide.co.ukrsc.org The process is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and resistant to nucleophilic attack by the alcohol. rsc.org The final carboxylic acid is obtained by a simple acidification workup. libretexts.org For example, a synthetic route to 2-ethoxybenzoic acid involves an initial etherification followed by alkaline hydrolysis using NaOH in ethanol (B145695) at 80°C, and subsequent acidification. google.com

Acid-Catalyzed Hydrolysis: This method involves heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk Unlike basic hydrolysis, this reaction is reversible. libretexts.orgchemguide.co.uk To drive the equilibrium towards the products (carboxylic acid and alcohol), a large excess of water is typically used. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org

Table 2: Comparison of Hydrolysis Methods for Benzoate Esters

Method Reagents Conditions Key Features
Basic Hydrolysis NaOH or KOH in H₂O/Alcohol Heat (Reflux) Irreversible; forms a carboxylate salt intermediate; requires final acidification. libretexts.orgchemguide.co.uk
Acid-Catalyzed Hydrolysis H₂SO₄ or HCl in excess H₂O Heat (Reflux) Reversible; equilibrium-driven; requires excess water to ensure completion. libretexts.orgchemguide.co.uk

Multistep Synthesis Strategies for Related Dimethylaminoethoxybenzoic Acid Derivatives

The synthesis of more complex or functionally diverse analogues of this compound often requires multistep strategies. These approaches allow for greater control over the molecular architecture through the sequential introduction and modification of various functional groups.

Condensation Reactions in Benzoic Acid Derivative Synthesis

Condensation reactions are fundamental in elaborating the structure of benzoic acid derivatives, most notably in the formation of amides. The direct reaction between a carboxylic acid and an amine to form an amide is challenging because of an acid-base reaction that forms a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org However, this can be overcome by heating the salt above 100°C to drive off water and form the amide bond. libretexts.org

A more controlled and common approach involves the use of coupling agents. Reagents like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group. The activated acid then readily reacts with an amine to form the corresponding amide. libretexts.org This method is central to peptide synthesis and is widely used for creating amide derivatives of complex carboxylic acids under mild conditions.

Another class of condensation reactions involves using the benzoic acid moiety as a catalyst. For instance, benzoic acid can catalyze reactions between amines and aldehydes, which can be used to construct more complex molecular frameworks attached to the primary structure. nih.gov

Strategic Functional Group Interconversions for Benzoic Acid Moiety Elaboration

Functional group interconversion (FGI) is a key strategy for diversifying a core molecular scaffold. For a substituted benzoic acid like the title compound, reactions can be performed on either the carboxylic acid group or the aromatic ring. wikipedia.org

Reactions at the Carboxyl Group:

Esterification: The carboxylic acid can be converted to a wide variety of esters by reacting it with alcohols under acidic catalysis (Fischer esterification). ma.eduteachnlearnchem.com

Amide Formation: As discussed, amides can be formed via coupling agents or by first converting the carboxylic acid to a more reactive acid chloride. libretexts.orgwikipedia.org

Acid Chloride Formation: Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) readily convert the carboxylic acid to the highly reactive benzoyl chloride derivative. wikipedia.orgub.edu This intermediate is a versatile precursor for synthesizing esters and amides.

Reduction: The carboxyl group can be reduced to a primary alcohol (benzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org

Reactions at the Aromatic Ring: The substituents already present on the benzene (B151609) ring—the electron-withdrawing carboxylic acid and the electron-donating alkoxy group—direct the position of any subsequent electrophilic aromatic substitution. The carboxylic acid is a meta-director, while the alkoxy group is a potent ortho- and para-director. The interplay of these directing effects must be considered when planning further functionalization of the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions for Benzoic Acid Amide Compounds

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are invaluable for synthesizing complex benzoic acid derivatives.

The Suzuki-Miyaura coupling, for example, can be adapted to use amide derivatives. In some protocols, the inert N-C amide bond can be activated and cleaved, allowing the acyl group to participate in cross-coupling with boronic acids to form ketones. researchgate.net More commonly, cross-coupling reactions are used to modify the aromatic ring. If the benzoic acid derivative contains a halide (e.g., a bromo- or iodo-substituent), it can undergo a variety of Pd-catalyzed reactions:

Suzuki Coupling: Reaction with a boronic acid to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, creating complex aniline derivatives.

Heck Coupling: Reaction with an alkene to form a C-C bond.

Recent advancements have also enabled the direct C-H functionalization of benzoic acids, where a palladium catalyst, often in conjunction with a directing group, can activate a specific C-H bond on the aromatic ring for coupling, bypassing the need for pre-functionalization with a halide. nih.gov For example, specialized templates can direct the olefination of meta C-H bonds in benzoic acids. nih.gov Furthermore, iridium-catalyzed reactions have been developed for the selective ortho-amination of benzoic acids, demonstrating the power of transition metal catalysis in late-stage functionalization. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Practices for Benzoic Acid Derivatives

The synthesis of benzoic acid and its derivatives is fundamental to the chemical and pharmaceutical industries. However, traditional manufacturing processes often rely on petroleum-derived feedstocks and can involve hazardous reagents and significant energy consumption. researchgate.net In response, a shift towards green chemistry and sustainable practices is reshaping the production of these valuable compounds. These modern approaches prioritize the use of renewable resources, environmentally benign catalysts, and safer reaction conditions to minimize environmental impact.

One of the primary goals of green chemistry is to design processes that are both efficient and eco-friendly. wjpmr.com Key principles being applied to the synthesis of benzoic acid derivatives include the use of renewable feedstocks like lignin and glucose, the development of catalytic reactions that use greener oxidants, and the adoption of solvent-free or aqueous reaction media. rsc.orgmdpi.commdpi.com These strategies not only reduce pollution but also offer potential economic advantages.

Biosynthesis and the Use of Renewable Feedstocks

A significant advancement in sustainable synthesis is the move away from petrochemical sources towards renewable biomass. Lignin, a complex polymer abundant in plant cell walls, is emerging as a valuable feedstock for producing lignin-based benzoic acid derivatives (LBADs). rsc.org These LBADs, which include compounds like p-hydroxybenzoic acid, vanillic acid, and syringic acid, can be obtained through the oxidative cleavage of lignin and serve as precursors for various active pharmaceutical ingredients (APIs). rsc.org This approach provides a sustainable route for producing complex molecules, valorizing a widely available biomass resource. rsc.org

Another powerful green approach is biosynthesis, which leverages microbial and enzymatic pathways to produce target molecules from simple, renewable carbon sources like glucose. The shikimate pathway, present in various microorganisms, is a central metabolic route for the biosynthesis of aromatic compounds, including aminobenzoic acids. mdpi.com This method starts with basic sugars and, through a series of enzymatic steps, produces key intermediates like chorismate, which is a precursor to ortho-aminobenzoic acid (OABA) and para-aminobenzoic acid (PABA). mdpi.com Researchers have successfully engineered microorganisms such as E. coli and C. glutamicum to produce aminobenzoic acid derivatives, demonstrating the potential for industrial-scale bioproduction. mdpi.com

Table 1: Examples of Biosynthesis of Aminobenzoic Acid and its Derivatives

ProductPrecursorOrganism/SystemKey Findings
ortho-Aminobenzoic acid (OABA)Chorismate (from glucose)Engineered microorganismsProduction is often limited by the toxicity of OABA to the host organism; strategies like in situ product removal are being explored to improve yields. mdpi.com
meta-Aminobenzoic acid (MABA)Shikimate pathway intermediate (before chorismate)Biosynthetic pathwayThe synthesis of MABA occurs earlier in the shikimate pathway compared to its isomers. mdpi.com
para-Aminobenzoic acid (PABA)Chorismate (from glucose)Biosynthetic pathwayPABA is a key precursor for the biosynthesis of other important compounds, such as folic acid. mdpi.com
Methyl anthranilate (MANT)ortho-Aminobenzoic acidEngineered E. coli and C. glutamicumBy optimizing enzyme expression and using a two-phase extraction method, production levels of 4.47 g/L and 5.74 g/L were achieved, respectively. mdpi.com

Greener Catalysts and Reaction Conditions

Improving the environmental profile of chemical reactions often involves replacing stoichiometric reagents with catalytic alternatives and using safer solvents. An eco-friendly protocol for synthesizing carboxylic acids, including benzoic acid, has been developed using a selenium-containing catalyst with hydrogen peroxide as the oxidant in water. mdpi.com Hydrogen peroxide is considered a green oxidant because its only byproduct is water. This method allows for the efficient conversion of aldehydes to carboxylic acids under mild, room-temperature conditions. mdpi.com A key sustainable feature of this process is the ability to recycle both the aqueous medium and the catalyst for multiple cycles without significant loss of activity. mdpi.com

Table 2: Selenium-Catalyzed Oxidation of Benzaldehyde to Benzoic Acid

CatalystOxidantSolventConditionsKey Finding
Diphenyl diselenideHydrogen peroxide (30% w/w)WaterRoom TemperatureThe aqueous medium and catalyst could be recycled at least five times, achieving an 87% overall yield in a gram-scale synthesis. mdpi.com

Furthermore, adopting solvent-free reaction conditions represents another important green chemistry strategy. The synthesis of benzilic acid from benzil, which traditionally uses potassium hydroxide in ethanol at high temperatures, can be performed more sustainably. wjpmr.com A green, solvent-free method involves simply grinding benzil with sodium hydroxide and heating the mixture on a water bath. wjpmr.com This approach eliminates the need for organic solvents, reduces energy consumption associated with refluxing and solvent removal, and results in a higher product yield compared to the conventional method. wjpmr.com

Table 3: Comparison of Conventional vs. Green Synthesis of Benzilic Acid

MethodReagentsSolventConditionsYield
ConventionalBenzil, Potassium hydroxideEthanolReflux at 100 °C65.21% wjpmr.com
Green ChemistryBenzil, Sodium hydroxideNone (Solvent-free)Grinding, heating on water bath76.08% wjpmr.com

These examples highlight a clear trend towards developing more sustainable and environmentally responsible methods for synthesizing benzoic acid derivatives. By embracing the principles of green chemistry, researchers are creating pathways that are not only safer and cleaner but also more efficient and economically viable. wjpmr.comrsc.org

Mechanistic Investigations of Hydrolysis Pathways for Carboxylic Acid Derivatives

The hydrolysis of carboxylic acid derivatives, such as esters and amides of this compound, is a fundamental transformation that proceeds through distinct mechanisms depending on the catalytic conditions. These reactions are crucial for the conversion of these derivatives back to the parent carboxylic acid.

Base-mediated hydrolysis, also known as saponification, is a common method for the cleavage of ester derivatives of this compound. libretexts.org This process is typically irreversible because the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which is unreactive towards nucleophiles. chemistrysteps.commasterorganicchemistry.com

The mechanism for the base-mediated hydrolysis of an ester derivative, such as methyl 2-[2-(dimethylamino)ethoxy]benzoate, involves the following steps:

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This leads to the expulsion of the alkoxide group (e.g., methoxide, CH₃O⁻) as the leaving group. masterorganicchemistry.com

Proton Transfer: The expelled alkoxide is a strong base and deprotonates the newly formed carboxylic acid. This acid-base reaction is rapid and essentially irreversible, driving the equilibrium towards the products. chemistrysteps.com

Protonation: In a final workup step, an acid is added to protonate the carboxylate salt, yielding the final this compound. youtube.com

For amide derivatives of this compound, base-catalyzed hydrolysis is generally less facile than for esters. This is because the amide ion (R₂N⁻) is a much poorer leaving group than an alkoxide ion. chemistrysteps.com Consequently, more stringent reaction conditions, such as high temperatures and a large excess of base, are typically required to drive the reaction to completion. chemistrysteps.com

Table 1: Key Steps in Base-Mediated Hydrolysis of a Methyl Ester Derivative

StepDescriptionReactantsProducts
1Nucleophilic AttackMethyl 2-[2-(dimethylamino)ethoxy]benzoate, Hydroxide ionTetrahedral Intermediate
2EliminationTetrahedral IntermediateThis compound, Methoxide
3DeprotonationThis compound, Methoxide2-[2-(Dimethylamino)ethoxy]benzoate, Methanol
4Protonation (Workup)2-[2-(Dimethylamino)ethoxy]benzoate, Acid (e.g., H₃O⁺)This compound

Acid-catalyzed hydrolysis provides an alternative pathway for the conversion of derivatives back to this compound. Unlike base-mediated hydrolysis, this process is reversible. libretexts.orgchemistrysteps.com

The mechanism for the acid-catalyzed hydrolysis of an ester derivative proceeds as follows:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemistrysteps.combham.ac.uk

Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemistrysteps.comyoutube.com

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alkoxy group. This converts the alkoxy group into a good leaving group (an alcohol). youtube.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the alcohol molecule. bham.ac.uk

Deprotonation: The protonated carbonyl group of the resulting carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst and yielding the final carboxylic acid product. youtube.com

For amide derivatives, the acid-catalyzed hydrolysis mechanism is similar. The carbonyl oxygen is protonated, followed by the nucleophilic attack of water. youtube.comyoutube.com A key difference is that the nitrogen of the amide is protonated to form a good leaving group, an amine, which is expelled. youtube.com Under acidic conditions, the resulting amine is protonated to form an ammonium salt, which prevents the reverse reaction from occurring, thus driving the equilibrium towards the products. youtube.com

Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis

FeatureAcid-Catalyzed HydrolysisBase-Mediated Hydrolysis
Catalyst Acid (e.g., H₂SO₄, HCl)Base (e.g., NaOH, KOH)
Reversibility Reversible libretexts.orgchemistrysteps.comIrreversible chemistrysteps.com
Nucleophile Water chemistrysteps.comHydroxide ion masterorganicchemistry.com
Final Product (before workup) Carboxylic acid + Alcohol/AmineCarboxylate salt + Alcohol/Amine
Driving Force Use of excess water bham.ac.ukIrreversible deprotonation of carboxylic acid chemistrysteps.com

Role of Tertiary Amine and Ether Linkages in Directing Chemical Reactivity

The tertiary amine and ether linkages within the 2-[2-(dimethylamino)ethoxy] side chain play a significant role in directing the chemical reactivity of the molecule. The lone pair of electrons on the nitrogen of the tertiary amine can act as a nucleophile or a base. The presence of these functional groups can influence reactions at the aromatic ring and the carboxylic acid group.

The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The presence of the ether oxygen can also influence the electron distribution in the aromatic ring through its electron-donating resonance effect, potentially activating the ring towards electrophilic attack.

Studies on related compounds have shown that tertiary amines can participate in reactions with benzynes, leading to the formation of zwitterionic intermediates. nih.gov The reactivity can be influenced by the presence of protons and the structure of the amine. nih.gov In the context of this compound, the proximity of the tertiary amine to the aromatic ring could potentially lead to unique intramolecular reactions under specific conditions.

Photochemical Transformations and Light-Induced Reactivity of Benzoic Acid Derivatives

Benzoic acid and its derivatives can undergo a variety of photochemical transformations upon exposure to light. The specific reactions that occur depend on the substituents on the aromatic ring and the reaction conditions. For derivatives of this compound, the presence of the electron-donating ethoxy group and the tertiary amine can influence the excited-state properties and subsequent reactivity.

Photochemical reactions of benzoic acid derivatives can include decarboxylation, rearrangement, and cyclization reactions. For instance, ortho-substituted benzaldehydes have been shown to undergo photocyclization to form chromanone and benzofuranone derivatives. rsc.org While this compound is not a benzaldehyde, related photochemical cyclizations involving the carboxylic acid group or the side chain could be envisioned.

The specific photochemical reactivity of this compound would require experimental investigation, but based on the reactivity of similar compounds, potential light-induced transformations could be explored. researchgate.net The use of photoredox catalysts has also been shown to enable photochemical reactions of benzoic acids. atlas.jp

Oxidation-Reduction Pathways in the Context of Substituted Benzoic Acids

The oxidation and reduction of substituted benzoic acids can lead to a variety of products depending on the reagents and reaction conditions. The substituents on the aromatic ring play a crucial role in determining the reactivity of the molecule towards oxidizing and reducing agents.

The carboxylic acid group of this compound is at a high oxidation state and is generally resistant to further oxidation under mild conditions. However, the aromatic ring can be susceptible to oxidation, potentially leading to ring-opening or the introduction of additional hydroxyl groups. The electron-donating nature of the 2-[2-(dimethylamino)ethoxy] substituent may activate the ring towards oxidative processes.

Reduction of the carboxylic acid group can be achieved using strong reducing agents like lithium aluminum hydride to yield the corresponding alcohol. The aromatic ring can also be reduced under certain conditions, for example, through catalytic hydrogenation, to give a substituted cyclohexanecarboxylic acid.

The tertiary amine in the side chain can also undergo oxidation. mdpi.com For instance, electrochemical oxidation of alkanolamines can lead to dealkylation. mdpi.com In the case of this compound, oxidation could potentially occur at the tertiary amine, leading to the formation of an N-oxide or demethylation products.

Furthermore, studies on the allylic oxidation of 2-allylbenzoic acids have demonstrated that the reaction pathway can be controlled by the addition of acids or bases, leading to different cyclic products. rsc.org This highlights how the reaction conditions can selectively target different parts of a substituted benzoic acid.

Advanced Derivatization Strategies for Carboxylic Acid Functionalities in Chemical Analysis

Aqueous In Situ Derivatization Techniques for Carboxylic Acids

Aqueous in situ derivatization is a powerful approach that allows for the modification of analytes directly within an aqueous sample matrix. nih.gov This technique is particularly advantageous for polar, water-soluble carboxylic acids, as it circumvents the need for laborious and error-prone extraction and drying steps that often precede derivatization in organic solvents. researchgate.net For a compound like 2-[2-(Dimethylamino)ethoxy]benzoic acid, which possesses a polar carboxylic acid group and a tertiary amine, making it water-soluble, in situ methods offer a streamlined and efficient workflow for analysis. nih.gov

Carbodiimide-Mediated Amidation and Esterification Processes

Carbodiimides are widely used reagents for the derivatization of carboxylic acids under mild, aqueous conditions. nih.gov The most common water-soluble carbodiimide (B86325) is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitates the formation of amide or ester linkages. nih.gov

The general mechanism involves the reaction of the carboxylic acid group of this compound with EDC to form a highly reactive O-acylisourea intermediate. wikipedia.orgresearchgate.net This intermediate can then react with a nucleophile, such as a primary amine or an alcohol, to yield the corresponding stable amide or ester derivative, respectively, while the EDC is converted to a water-soluble urea (B33335) byproduct. wikipedia.org

Amidation: When an amine is introduced as the nucleophile, an amide bond is formed. This is a common strategy for attaching a tag or improving chromatographic properties. wikipedia.org The reaction is sensitive to pH; EDC is most reactive with carboxyl groups at a slightly acidic pH (around 3.5-4.5), though it remains stable at neutral or higher pH values where it can still facilitate the reaction. nih.gov

Esterification: Alternatively, in the presence of an alcohol, the O-acylisourea intermediate will form an ester. nih.gov Steglich esterification, a well-known method, utilizes a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst, often 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction. researchgate.netrsc.org Water-soluble versions of this system, using EDC, can be applied in aqueous environments. researchgate.net The formation of esters can increase the volatility of the analyte for gas chromatography (GC) analysis or improve its retention in reversed-phase liquid chromatography (LC). libretexts.org

A potential side reaction in carbodiimide chemistry is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable N-acylurea, which is unreactive towards nucleophiles and represents an analytical dead-end. wikipedia.orgrsc.org The addition of catalysts like DMAP or N-hydroxysuccinimide (NHS) can accelerate the desired reaction with the nucleophile, minimizing the formation of this byproduct. wikipedia.orgrsc.org

Utilization of Aminated Reagents for Enhanced Ionization Efficiency in Mass Spectrometry

For sensitive analysis by liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), it is beneficial for the analyte to readily accept a proton. nih.gov Chemical derivatization is a key strategy to introduce functionalities that enhance ionization efficiency. researchgate.net Reagents containing tertiary or quaternary amines are frequently employed because they have a high proton affinity or carry a permanent positive charge, leading to a significantly improved signal response in positive-ion ESI-MS. nih.gov

In the case of this compound, the molecule itself contains a tertiary dimethylamino group. This inherent structural feature provides a site that is easily protonated, enhancing its detectability by MS without any derivatization of the amine itself. However, to analyze other carboxylic acids that lack such a feature, a derivatizing agent containing an amino group can be coupled to the carboxylic acid functionality. nih.gov This is achieved through the carbodiimide-mediated amidation described previously, where the chosen amine reagent contains a moiety designed to boost MS signal. nih.gov

For instance, reagents like N,N-diethylethylenediamine can be attached to a carboxylic acid, introducing a readily ionizable tertiary amine and thus improving the analyte's response in the mass spectrometer. nih.gov This strategy transforms carboxylic acids, which typically show poor sensitivity in positive-ion ESI, into derivatives that can be detected at much lower concentrations. nih.gov

Derivatization GoalReagent TypeExample ReagentExpected Product with this compoundBenefit for Analysis
Amidation Primary AmineBenzylamineN-benzyl-2-[2-(dimethylamino)ethoxy]benzamideImproved chromatographic retention; introduction of a UV-active chromophore.
Esterification AlcoholMethanolMethyl 2-[2-(dimethylamino)ethoxy]benzoateIncreased volatility for GC; reduced polarity for reversed-phase LC.
MS Signal Enhancement Aminated ReagentN,N-DiethylethylenediamineN-(2-(diethylamino)ethyl)-2-(2-(dimethylamino)ethoxy)benzamideAddition of a second highly basic site for enhanced protonation and ESI-MS signal.

Methodological Considerations for Derivatization Reaction Optimization

To ensure the accuracy and reproducibility of an analytical method, the derivatization reaction must be carefully optimized. numberanalytics.com The goal is to achieve a complete and consistent conversion of the analyte to a single, stable product derivative. researchgate.net Key parameters that require optimization include the choice of derivatizing reagent, reaction temperature, time, and the chemical environment (e.g., solvent and pH). numberanalytics.com

Influence of Reaction Conditions on Product Stability and Purity

The conditions under which derivatization is performed have a profound impact on the yield, stability, and purity of the resulting product. numberanalytics.com

Temperature and Time : Reaction kinetics are highly dependent on temperature. Higher temperatures can accelerate the reaction, reducing the required time for complete derivatization. numberanalytics.com However, excessive heat can also lead to the degradation of the analyte or the derivative, or promote the formation of unwanted side products. numberanalytics.com Therefore, the optimal temperature and reaction time must be empirically determined to maximize the yield of the desired derivative while minimizing degradation. numberanalytics.com For carbodiimide reactions, amidation is often rapid, sometimes completing within minutes at room temperature. nih.gov

pH and Solvent : The pH of the reaction medium is critical, especially for aqueous derivatizations. As mentioned, EDC-mediated couplings are pH-dependent, with EDC itself being less stable at low pH. nih.gov The choice of solvent can also affect reaction rates and product stability. numberanalytics.com While the focus here is on aqueous derivatization, the principles apply broadly. The solvent must solubilize all reactants and should not interfere with the reaction chemistry. numberanalytics.com

Reagent Concentration : The concentration of the derivatizing agent and any catalysts should be optimized to drive the reaction to completion. diva-portal.org An excess of the reagent is typically used, but a very large excess can sometimes lead to increased background noise or the formation of byproducts, complicating the final analysis. diva-portal.org

For this compound, its tertiary amine could be protonated at the acidic pH often used for EDC activation, potentially influencing its solubility or reactivity. This highlights the need for careful pH control during its derivatization.

ParameterEffect on ReactionOptimization GoalPotential Issue
Temperature Affects reaction rate and stability of products. numberanalytics.comMaximize reaction rate without causing degradation of the analyte or derivative.High temperatures can lead to byproduct formation or decomposition. numberanalytics.com
Time Determines the extent of reaction completion.Ensure complete derivatization while minimizing exposure to harsh conditions.Insufficient time leads to incomplete reaction; excessive time can increase side products. numberanalytics.com
pH Influences reagent stability and reactivity of functional groups. nih.govMaintain optimal pH for reagent activity (e.g., pH 3.5-4.5 for EDC activation) and analyte stability.Incorrect pH can deactivate the carbodiimide reagent or suppress nucleophile reactivity. nih.gov
Reagent Ratio Affects reaction equilibrium and completeness.Use sufficient excess of derivatization reagent to drive the reaction to completion.A large excess may cause matrix effects or interfere with analysis. diva-portal.org

Mitigation of Matrix Effects in Derivatization-Based Analytical Procedures

When analyzing samples from complex biological or environmental sources (the "matrix"), other co-extracted components can interfere with the ionization of the target analyte in the mass spectrometer's source. medipharmsai.com This phenomenon, known as the matrix effect, can cause either ion suppression (loss of signal) or ion enhancement (increase in signal), leading to inaccurate quantification. nih.govchromatographytoday.com

Several strategies can be employed to mitigate matrix effects:

Sample Preparation : The most direct approach is to remove interfering components from the sample before analysis. medipharmsai.com Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively clean up the sample, separating the analyte from many matrix components. medipharmsai.comchromatographytoday.com

Chromatographic Separation : Effective chromatographic separation is crucial. By ensuring that the derivatized analyte elutes at a different time from the bulk of the matrix components, the risk of ion suppression or enhancement can be significantly reduced. chromatographyonline.com Derivatization itself can aid this process by altering the chemical properties of the analyte, shifting its retention time to a less crowded region of the chromatogram. chromatographytoday.com

Sample Dilution : A simple method to reduce the concentration of interfering matrix components is to dilute the sample extract. nih.gov This approach is only viable if the analytical method is sensitive enough to detect the analyte at the lower concentration. chromatographyonline.com

Use of Internal Standards : The most common and effective way to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard. medipharmsai.com A SIL internal standard is chemically identical to the analyte but has a different mass (e.g., containing ²H or ¹³C). It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification by comparing the signal ratio of the analyte to the internal standard. medipharmsai.com

When analyzing derivatized this compound in a complex sample such as plasma or urine, these mitigation strategies would be essential to ensure the reliability and accuracy of the quantitative results. chromatographytoday.com

Theoretical and Computational Investigations of 2 2 Dimethylamino Ethoxy Benzoic Acid

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of organic molecules. chemrxiv.org DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), allow for the accurate determination of a molecule's optimized geometry in the gas phase. vjst.vnmdpi.com These studies provide a detailed picture of the three-dimensional arrangement of atoms, which is crucial for understanding the molecule's physical and chemical behavior. The optimized structure represents the molecule at its lowest energy state, providing a foundational model for further analysis.

The geometric optimization of 2-[2-(Dimethylamino)ethoxy]benzoic acid via DFT yields precise information about its bond lengths and angles. researchgate.net These parameters are fundamental to the molecule's structure and stability. In a typical benzoic acid moiety, the C-C bond lengths within the aromatic ring are not uniform, reflecting the influence of the attached carboxyl and ethoxy groups. The C=O and C-O bonds of the carboxylic acid group, as well as the C-O-C linkage of the ether group and the C-N bonds of the dimethylamino group, have characteristic lengths that can be precisely calculated. mdpi.comsemanticscholar.org Similarly, bond angles are determined by the hybridization of the atoms and steric interactions between adjacent groups. For instance, the angles around the sp2-hybridized carbons of the benzene (B151609) ring will be close to 120°, while those around the sp3-hybridized atoms in the ethoxy and dimethylamino side chain will be approximately 109.5°, with slight deviations due to electronic and steric effects. semanticscholar.org

Table 1: Predicted Geometrical Parameters for this compound Fragments based on DFT Calculations on Analogous Structures Note: These are representative values based on calculations of similar functional groups, as specific data for the entire molecule was not available in the searched literature.

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
Aromatic C-C1.39 - 1.42 Å semanticscholar.org
C-O (Carboxyl)~1.35 Å mdpi.com
C=O (Carboxyl)~1.21 Å mdpi.com
O-H (Carboxyl)~0.97 Å mdpi.com
C-O (Ether)~1.37 Å semanticscholar.org
O-C (Ether chain)~1.44 Å semanticscholar.org
C-N (Amino)~1.46 Å mdpi.com
Bond Angles (°)
C-C-C (Ring)~120°
O-C=O (Carboxyl)~123°
C-O-C (Ether)~116° semanticscholar.org
C-N-C (Amino)~110°

Electronic Structure Analysis: HOMO, LUMO, and Molecular Electrostatic Surface Potential (MESP) Mapping

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. scispace.comnih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the aromatic ring, while the LUMO is likely centered on the electron-accepting carboxylic acid group.

The Molecular Electrostatic Surface Potential (MESP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.govdoaj.org The MESP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov For this compound, the MESP map would show strong negative potentials around the oxygen atoms of the carboxyl and ether groups and the nitrogen atom of the amino group. In contrast, the hydrogen atom of the carboxyl group and the hydrogens on the aromatic ring would exhibit positive potential. nih.gov

Prediction of Reactivity Descriptors and Active Sites through Quantum Chemical Methods

Quantum chemical calculations, specifically DFT, can be used to determine various global reactivity descriptors that quantify the chemical behavior of a molecule. researchgate.net These descriptors are calculated from the energies of the HOMO and LUMO orbitals and provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. (I ≈ -E_HOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -E_LUMO)

Electronegativity (χ): The ability of an atom to attract electrons. (χ = (I + A) / 2)

Chemical Hardness (η): A measure of resistance to change in electron distribution. (η = (I - A) / 2)

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity. (S = 1 / η)

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. (ω = χ² / 2η)

A high value for chemical hardness indicates high stability and low reactivity, while a high value for the electrophilicity index suggests a good electrophile. researchgate.net These descriptors, summarized in a data table, provide a comprehensive profile of the molecule's predicted chemical reactivity.

Table 2: Predicted Global Reactivity Descriptors for Benzoic Acid Derivatives Note: These values are calculated based on representative HOMO (-0.267 eV) and LUMO (-0.180 eV) energies found for similar molecular structures in the literature. nih.gov

DescriptorFormulaPredicted Value (eV)
HOMO Energy (E_HOMO)--0.267
LUMO Energy (E_LUMO)--0.180
Energy Gap (ΔE)E_LUMO - E_HOMO0.087
Ionization Potential (I)-E_HOMO0.267
Electron Affinity (A)-E_LUMO0.180
Electronegativity (χ)(I + A) / 20.2235
Chemical Hardness (η)(I - A) / 20.0435
Chemical Softness (S)1 / η22.9885
Electrophilicity Index (ω)χ² / (2η)0.5746

Functionality As a Precursor and Building Block in Complex Organic Synthesis

Intermediate in the Synthesis of Specialized Organic Compounds

The structural framework of 2-[2-(Dimethylamino)ethoxy]benzoic acid makes it a plausible intermediate in the synthesis of specialized therapeutic agents, particularly those built upon a dibenz[b,e]oxepin core. This tricyclic system is the foundational structure for several pharmaceutically active compounds, including the antidepressant and anxiolytic agent, Doxepin. newdrugapprovals.orgnih.gov

The synthesis of the dibenz[b,e]oxepin-11-one nucleus often involves the intramolecular cyclization of ortho-substituted benzoic acids where the ortho-substituent contains a phenoxy group, such as 2-(phenoxymethyl)benzoic acid. newdrugapprovals.org This cyclization is a critical step in forming the central seven-membered ring characteristic of this class of compounds.

Table 1: Key Precursors in Dibenz[b,e]oxepin Synthesis

Precursor Compound Target Nucleus/Compound Reference
2-(Phenoxymethyl)benzoyl chloride Dibenzo[b,e]oxepin-11-one newdrugapprovals.org

Given that this compound possesses the requisite ortho-ether linkage and a carboxylic acid group, it represents a strategic starting point for creating novel dibenz[b,e]oxepin derivatives. The dimethylaminoethoxy side chain can be envisioned to modify the pharmacological properties of the resulting molecule. The synthesis strategy would likely involve an intramolecular Friedel-Crafts-type reaction to form the tricyclic ketone, which can then be further elaborated to introduce the desired functionalities, analogous to established routes for compounds like Doxepin. newdrugapprovals.orggoogle.com

Role in the Construction of Macromolecular and Polymeric Structures

The presence of both a carboxylic acid and a tertiary amine allows this compound to be incorporated into macromolecular structures through non-covalent interactions, specifically by forming polymeric salts. Research has demonstrated that stable polymeric salts can be formed between various benzoic acids and amine-containing polymers, such as Poly(Dimethylaminopropyl Methacrylamide) grafted onto polyethylene (B3416737) films. scielo.org.mx

In such systems, an acid-base reaction occurs between the carboxylic acid group of the benzoic acid derivative and the tertiary amine groups on the polymer backbone. The stability and properties of these materials are influenced by the substituents on the benzoic acid. For instance, benzoic acids with short substituents, like ethoxybenzoic acid, can form salts that may irreversibly separate from the polymer matrix upon heating. scielo.org.mx Conversely, longer, more hydrophobic side chains can enhance stability through interactions with the polymer backbone. scielo.org.mx The dimethylaminoethoxy side chain in this compound offers a balance of polarity and flexibility, suggesting its potential to form stable and functional polymeric salts.

Furthermore, while not a monomer in its native state, the compound serves as a building block for creating functional monomers. The carboxylic acid group can be chemically modified, for instance, by converting it into an acrylate (B77674) or methacrylate (B99206) ester. The resulting monomer could then undergo polymerization to create polymers with pendant dimethylaminoethoxy groups. Polymers containing similar functional groups, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are well-known for their "smart" or stimuli-responsive properties, exhibiting sensitivity to changes in pH and temperature. nih.govresearchgate.net

Applications in the Synthesis of Heterocyclic Compounds

As a bifunctional building block, this compound holds potential for the synthesis of various heterocyclic compounds. The carboxylic acid function is a common starting point for constructing fused ring systems. For example, benzoic acids are precursors for benzoxazinones and other related heterocycles through reactions with appropriate reagents to form new rings fused to the existing benzene (B151609) ring.

The presence of the dimethylamino group provides an additional site for chemical modification and can influence the electronic properties of the aromatic ring, thereby affecting the course of cyclization reactions. While specific, direct synthetic applications of this compound in heterocyclic chemistry are not extensively documented in dedicated studies, its structure is analogous to other substituted benzoic acids that are widely used as intermediates for preparing heterocycles. researchgate.netgoogle.com The general principles of organic synthesis support its utility in creating novel heterocyclic systems, where the dimethylaminoethoxy moiety can be retained as a functional side chain to impart specific solubility or biological activity to the final molecule.

Utility in Industrial Chemical Processes and Material Science

The application of this compound and its derivatives extends to industrial chemistry and material science, particularly in the development of functional materials. One notable area is in the formulation of UV-absorbing materials. A structurally related compound, 2-(4'-Diethylamino-2'-hydroxybenzoyl)benzoic acid hexyl ester, is a highly effective UV-A filter used in commercial sunscreen products. epo.org This highlights the potential of benzoylbenzoic acid derivatives with aminoalkoxy substituents to function as photostable UV absorbers, an application relevant to the cosmetics and polymer industries for protecting skin or materials from UV degradation.

Moreover, the ability of this compound to form polymeric salts has direct implications for material science. By grafting polymers containing tertiary amines onto the surface of a substrate like polyethylene, and then treating it with this compound, the surface properties of the material can be significantly modified. scielo.org.mx This process can be used to introduce functional groups onto an otherwise inert surface, altering characteristics such as hydrophilicity, conductivity, or biocompatibility. Such surface functionalization is a key technique in the development of advanced materials for a variety of industrial applications, from biomedical devices to specialized coatings.

Environmental Chemical Fate and Non Biological Degradation Pathways

Abiotic Transformation Processes of Aromatic Carboxylic Acids in Environmental Systems

The non-biological degradation of aromatic carboxylic acids like 2-[2-(Dimethylamino)ethoxy]benzoic acid primarily involves hydrolysis and photodegradation. These processes can lead to the transformation of the parent compound into various intermediate products, ultimately affecting its environmental persistence and potential impact.

The structure of this compound contains an ether linkage, which can be susceptible to hydrolysis, meaning it can be cleaved by reacting with water. The rate of this reaction is influenced by both acid and base catalysis. In acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atom more susceptible to nucleophilic attack by water. In basic conditions, while ethers are generally stable, the presence of other functional groups can influence reactivity.

Studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that the rate of hydrolysis is sensitive to the electronic effects of substituents on the aromatic ring. While this compound is an ether and not an ester, the principles of how substituents affect reaction rates at an adjacent reactive center are relevant. For instance, the inductive effect of ortho-substituents has been found to be a significant factor in the hydrolysis rates of phenyl benzoates. Similarly, the dimethylamino group in the side chain of this compound can be protonated at acidic pH, which could influence the electronic properties of the molecule and its susceptibility to hydrolysis.

The hydrolysis of amino acid esters, which also contain an amino group, has been shown to be pH-dependent, with different rates of hydrolysis for the protonated and neutral forms of the ester. core.ac.uk This suggests that the speciation of the dimethylamino group in this compound will play a crucial role in its hydrolysis kinetics.

Table 1: Expected Influence of Structural Features on Hydrolysis of this compound

Structural Feature Expected Influence on Hydrolysis Rationale
Ether Linkage Susceptible to acid-catalyzed hydrolysis. wikipedia.org Protonation of the ether oxygen facilitates nucleophilic attack by water. wikipedia.org
Carboxylic Acid Group May influence intramolecular catalysis. The proximity of the carboxylic acid group could potentially catalyze the hydrolysis of the ether linkage under certain pH conditions.

| Dimethylamino Group | Hydrolysis rate is expected to be pH-dependent. core.ac.uk | Protonation of the amino group at lower pH alters the electronic properties of the molecule, potentially affecting the stability of reaction intermediates. core.ac.uk |

Aromatic compounds can undergo photodegradation when they absorb light, leading to the formation of transformation products. For aromatic carboxylic acids, a common photodegradation pathway involves the hydroxylation of the aromatic ring. Studies on the photodegradation of benzoic acid have identified 2-hydroxybenzoic acid, 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid as primary transformation products. Further degradation can lead to ring-opening and the formation of aliphatic compounds.

The presence of substituents on the benzoic acid ring can influence the photodegradation process. For example, the photodegradation of 2,4-dihydroxybenzoic acid has been shown to proceed through the formation of trihydroxybenzoic acids and subsequent ring cleavage to form aliphatic acids like maleic acid, malic acid, and oxalic acid before complete mineralization. nih.gov

For this compound, several photodegradation pathways can be anticipated:

Hydroxylation of the aromatic ring: Attack by hydroxyl radicals, which are photochemically generated in natural waters, can lead to the formation of various hydroxylated derivatives.

Cleavage of the ether bond: Photolysis can induce the cleavage of the C-O bond in the ethoxy side chain.

Transformation of the dimethylamino group: The amino group can also be a site for photochemical reactions.

The quantum yield, a measure of the efficiency of a photochemical process, for the degradation of substituted benzoic acids can vary depending on the nature and position of the substituents. researchgate.net The specific transformation products of this compound would require experimental identification, but based on the degradation of similar compounds, a complex mixture of hydroxylated and chain-cleaved products can be expected.

Table 2: Potential Photodegradation Products of this compound

Potential Transformation Product Formation Pathway
Hydroxylated derivatives of 2-[2-(Dimethylamino)ethoxy)benzoic acid Hydroxylation of the aromatic ring
2-Hydroxybenzoic acid and 2-(dimethylamino)ethanol Cleavage of the ether linkage
Benzoic acid derivatives with modified side chains Oxidation or cleavage of the dimethylaminoethoxy group

Influence of Environmental Parameters on Chemical Stability and Degradation Rates

The stability and degradation rates of this compound in the environment are significantly influenced by parameters such as pH and temperature.

pH: The pH of the surrounding medium can have a profound effect on both hydrolysis and photodegradation rates.

Photodegradation: The pH can influence the speciation of the compound (protonated vs. deprotonated carboxylic acid and amino groups) and the generation and reactivity of photochemically produced reactive species like hydroxyl radicals. For some aromatic compounds, photonitration can occur in the presence of nitrate, and the efficiency of this process is also pH-dependent. nih.gov The photocatalytic degradation of some organic pollutants has shown a strong dependence on pH, which affects the surface charge of catalysts and the interaction with the target molecule. researchgate.netmdpi.com

Temperature: An increase in temperature generally leads to an increase in the rates of chemical reactions, including hydrolysis.

Hydrolysis: Studies on the alkaline hydrolysis of substituted phenyl benzoates have demonstrated a clear temperature dependence of the reaction rates. rsc.orgresearchgate.net The activation energy for the hydrolysis of the ether bond in this compound would determine the extent to which temperature affects its hydrolysis rate.

Table 3: Expected Influence of Environmental Parameters on the Degradation of this compound

Parameter Effect on Hydrolysis Effect on Photodegradation
pH Rate is expected to be pH-dependent, with increased rates in acidic conditions. nih.gov Can influence reaction rates by affecting the speciation of the compound and the generation of reactive species. researchgate.netmdpi.com

| Temperature | Rate generally increases with increasing temperature. rsc.orgresearchgate.net | May have a minor effect on the primary photochemical step but can influence secondary reactions of intermediates. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthesis pathways for 2-[2-(Dimethylamino)ethoxy]benzoic acid, and how can purity be optimized?

  • Methodology : The synthesis typically involves etherification of 2-hydroxybenzoic acid with 2-(dimethylamino)ethyl chloride under alkaline conditions, followed by carboxylation. Key steps include:

  • Etherification : Use of sodium hydroxide to deprotonate the hydroxyl group, facilitating nucleophilic substitution .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to achieve >95% purity.
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of 2-(dimethylamino)ethyl chloride) and reaction time (6–8 hours at 80°C) improves yields to ~70–75% .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : 1H^1\text{H} and 13C^13\text{C} NMR confirm the presence of dimethylamino (δ 2.2–2.4 ppm for N(CH3_3)2_2) and benzoic acid (δ 12.5 ppm for COOH) groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 210.2) verifies molecular weight .
    • Supplementary Techniques : X-ray crystallography (for crystal structure determination) and FT-IR (to confirm carboxylic acid and ether linkages) .

Q. What are the primary biochemical applications of this compound in research?

  • Applications :

  • Intermediate in Drug Discovery : Used to synthesize analogs targeting GPCRs or enzymes due to its amphiphilic structure (e.g., modifying the dimethylamino group for enhanced receptor binding) .
  • pH-Sensitive Probes : The dimethylamino group’s basicity (pKa ~8.5) enables pH-dependent solubility shifts, useful in controlled-release studies .

Q. What safety protocols are recommended for handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (irritant potential) .
  • Storage : In airtight containers at 2–8°C, away from oxidizing agents.
  • Waste Disposal : Neutralize with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can synthesis yields be improved for derivatives under sterically hindered conditions?

  • Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C) and improves yields by 10–15% for bulky substituents .
  • Catalytic Systems : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reactivity in biphasic systems .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Case Example : Discrepancies in proton environments observed via NMR vs. X-ray data (e.g., rotational isomers in solution vs. solid-state packing).
  • Resolution :

  • Dynamic NMR : Analyze temperature-dependent spectra to identify conformational flexibility.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to correlate experimental and theoretical geometries .

Q. What stability studies are critical for long-term storage of this compound?

  • Key Factors :

  • Thermal Stability : TGA/DSC analysis shows decomposition onset at 180°C.
  • Photostability : UV exposure (λ > 300 nm) induces <5% degradation over 48 hours.
  • Humidity Sensitivity : Hygroscopicity testing (40–80% RH) reveals no significant hydrolysis if stored desiccated .

Q. What mechanistic insights exist for its role in cyclization reactions?

  • Example : Formation of phthalide derivatives via intramolecular esterification.
  • Mechanism : Acid-catalyzed cyclization (e.g., H2_2SO4_4) proceeds through a keto-enol tautomer intermediate, with activation energy ~60 kJ/mol (determined via Arrhenius plots) .

Q. How can researchers design bioactive derivatives with improved pharmacokinetics?

  • Approaches :

  • Structural Modifications :
  • Acylation : Introduce acetyl groups to the dimethylamino moiety to enhance lipophilicity (logP increased by 0.5–1.0 units) .
  • PEGylation : Attach polyethylene glycol chains to the ethoxy group to improve aqueous solubility .
  • In Silico Screening : Molecular docking (AutoDock Vina) prioritizes derivatives with high affinity for target proteins (e.g., COX-2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.